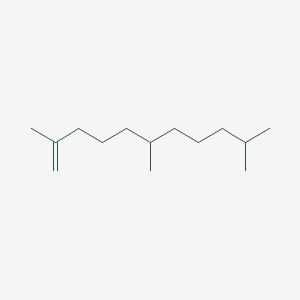
Urea, N-(4-hydroxyphenyl)-N'-(2-methylcyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structural features of this compound, such as the presence of a hydroxyphenyl group and a methylcyclohexyl group, contribute to its distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- typically involves the reaction of 4-hydroxyaniline with 2-methylcyclohexyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts or additives may be used to enhance the reaction rate and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyphenyl group can form hydrogen bonds, while the urea linkage can participate in various interactions, contributing to its overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(4-hydroxyphenyl)-N’-(2-methylphenyl)-
- Urea, N-(4-hydroxyphenyl)-N’-(cyclohexyl)-
- Urea, N-(4-hydroxyphenyl)-N’-(2-ethylcyclohexyl)-
Uniqueness
The presence of the 2-methylcyclohexyl group in Urea, N-(4-hydroxyphenyl)-N’-(2-methylcyclohexyl)- imparts unique steric and electronic properties, distinguishing it from other similar compounds. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
CAS-Nummer |
25546-03-6 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)-3-(2-methylcyclohexyl)urea |
InChI |
InChI=1S/C14H20N2O2/c1-10-4-2-3-5-13(10)16-14(18)15-11-6-8-12(17)9-7-11/h6-10,13,17H,2-5H2,1H3,(H2,15,16,18) |
InChI-Schlüssel |
FNKXEBHULGQFGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1NC(=O)NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)

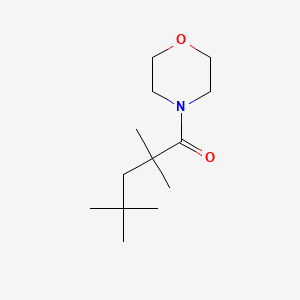


![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
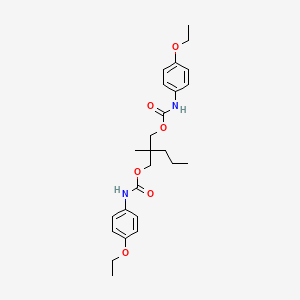
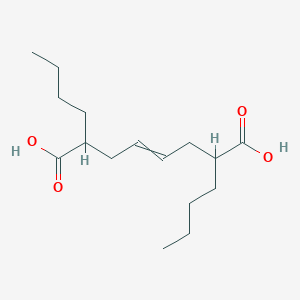
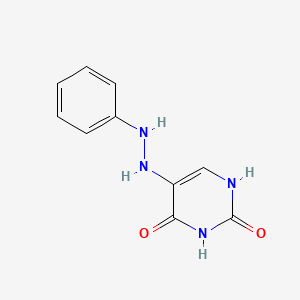
![1,1'-[Oxybis(methylene)]dinaphthalene](/img/structure/B14692800.png)
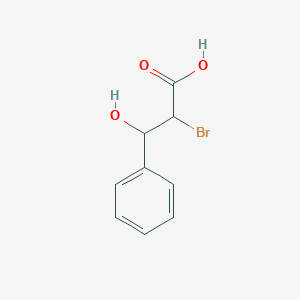
![1-Methyl-2,5,8,9-tetraaza-1-silabicyclo[3.3.3]undecane](/img/structure/B14692821.png)
